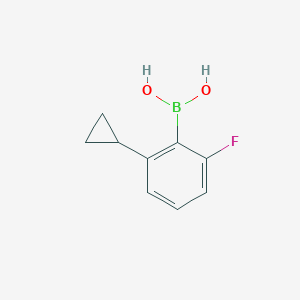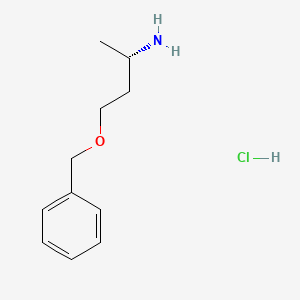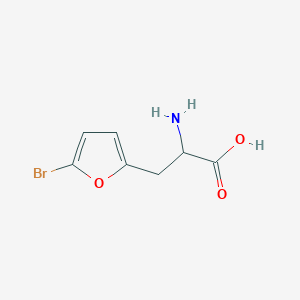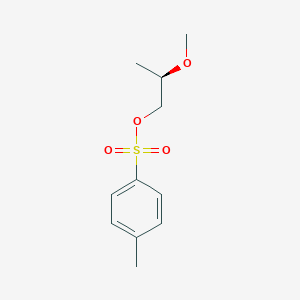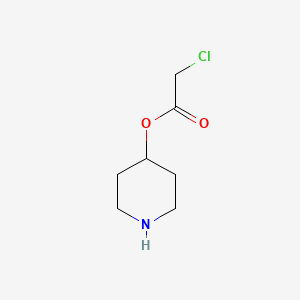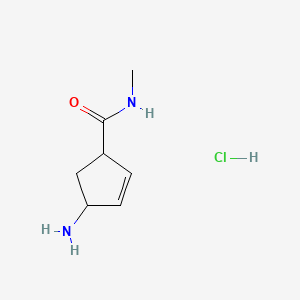
Isothiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazol-4-ol is a heterocyclic compound containing a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Isothiazol-4-ol can be synthesized through several methods. One common approach involves the cyclization of 3-mercaptopropanamides, which are derived from acrylic acid via 3-mercaptopropionic acid. The ring-closure of the thiol-amide is typically achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide . Another method includes the addition of thiocyanate to propargyl amides .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process typically includes the use of metal-catalyzed reactions and ring rearrangements to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Isothiazol-4-ol undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Formation of thiols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, which are valuable intermediates in various chemical syntheses .
Scientific Research Applications
Isothiazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal growth.
Industry: Used as a biocide in water treatment and as a preservative in various products
Mechanism of Action
The mechanism of action of isothiazol-4-ol involves the inhibition of life-sustaining enzymes, particularly those with thiols at their active sites. This inhibition is achieved through the formation of mixed disulfides with these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Isothiazol-4-ol is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but differs in its reactivity and applications.
Benzisothiazole: A fused ring system with different biological activities.
Isothiazolinone: Known for its antimicrobial properties and used in various industrial applications
Properties
Molecular Formula |
C3H3NOS |
|---|---|
Molecular Weight |
101.13 g/mol |
IUPAC Name |
1,2-thiazol-4-ol |
InChI |
InChI=1S/C3H3NOS/c5-3-1-4-6-2-3/h1-2,5H |
InChI Key |
XLECMKZRKWLMJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)
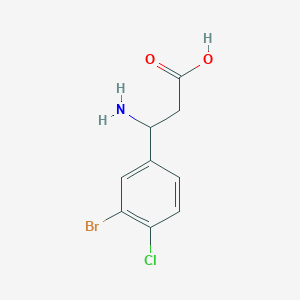
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)
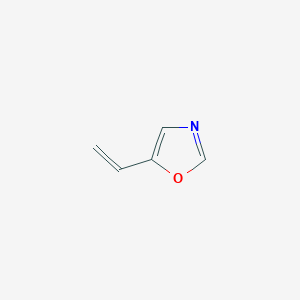
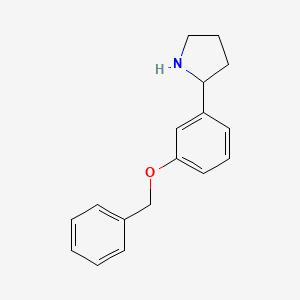
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)
